molecular formula C14H21NO B14847742 5-Cyclopropoxy-2,4-diisopropylpyridine

5-Cyclopropoxy-2,4-diisopropylpyridine

Cat. No.: B14847742
M. Wt: 219.32 g/mol
InChI Key: OLHPMDOPKMCLTH-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2,4-diisopropylpyridine is a substituted pyridine derivative featuring a cyclopropoxy group at the 5-position and isopropyl substituents at the 2- and 4-positions. This structural motif confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and catalysis.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

5-cyclopropyloxy-2,4-di(propan-2-yl)pyridine

InChI

InChI=1S/C14H21NO/c1-9(2)12-7-13(10(3)4)15-8-14(12)16-11-5-6-11/h7-11H,5-6H2,1-4H3

InChI Key

OLHPMDOPKMCLTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC=C1OC2CC2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2,4-diisopropylpyridine typically involves the introduction of cyclopropoxy and diisopropyl groups onto a pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, using high-efficiency catalysts and controlled reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2,4-diisopropylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Cyclopropoxy-2,4-diisopropylpyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2,4-diisopropylpyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. These interactions can influence various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analogues

A. 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)

  • Core Structure : Pyrimidine (6-membered ring with two nitrogen atoms) vs. pyridine (6-membered ring with one nitrogen).
  • Substituents : Chloro and methyl groups at positions 2 and 6, with a carboxylic acid at position 3. This contrasts with the cyclopropoxy and isopropyl groups in 5-Cyclopropoxy-2,4-diisopropylpyridine.
  • Reactivity : The carboxylic acid group in the pyrimidine derivative enables hydrogen bonding and salt formation, whereas the cyclopropoxy group in the pyridine derivative may enhance lipophilicity and metabolic stability .

B. (5S)-5-({[6-(2-Cyclopropylpyrimidin-5-yl)-3,4-dihydroisoquinolin-2(1H)-yl]sulfonyl}methyl)-5-ethylimidazolidine-2,4-dione

  • Core Structure: Pyrimidine fused with isoquinoline and imidazolidinedione moieties.
  • Substituents : A cyclopropyl group on the pyrimidine ring and a sulfonylmethyl-imidazolidinedione side chain. Unlike this compound, this compound features a sulfonamide linkage, which is critical for protease inhibition in drug design .
Physicochemical and Pharmacokinetic Properties
Property This compound (Inferred) 2-Chloro-6-methylpyrimidine-4-carboxylic acid (5S)-5-({[...]}-dione
LogP (Lipophilicity) High (due to isopropyl/cyclopropoxy groups) Moderate (carboxylic acid reduces lipophilicity) Moderate (polar sulfonamide)
Solubility Low in water High in polar solvents (carboxylic acid) Low (bulky hydrophobic groups)
Metabolic Stability Likely high (cyclopropyl resists oxidation) Variable (depends on substituents) Moderate (sulfonamide stability)

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